molecular formula C9H19ClN2O2 B13030097 2-Methylpropyl piperazine-1-carboxylate hydrochloride

2-Methylpropyl piperazine-1-carboxylate hydrochloride

Cat. No.: B13030097
M. Wt: 222.71 g/mol
InChI Key: OFKGCLVLBHMKTF-UHFFFAOYSA-N
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Description

2-Methylpropyl piperazine-1-carboxylate hydrochloride is a valuable piperazine-based synthon designed for research and development applications, particularly in medicinal chemistry. The piperazine ring is a privileged scaffold in drug discovery, frequently incorporated into bioactive molecules and FDA-approved pharmaceuticals for its favorable physicochemical properties and ability to serve as a conformational scaffold that optimally positions pharmacophoric groups for target interaction . Piperazine derivatives are commonly employed to optimize the pharmacokinetic properties of lead compounds and are key structural components in a wide range of therapeutic agents, including kinase inhibitors, receptor modulators, and antiviral drugs . As a carbamate-protected piperazine, this compound serves as a versatile building block for the synthesis of more complex molecules. It can be used to introduce the piperazine moiety via common synthetic methods such as Buchwald-Hartwig amination, aromatic nucleophilic substitution (SNAr), or reductive amination, which are standard methodologies for constructing nitrogen-containing heterocycles in discovery and process chemistry . Furthermore, the carbamate group can be selectively deprotected to reveal the secondary amine, allowing for further functionalization and exploration of structure-activity relationships (SAR) . This makes it an essential tool for researchers aiming to develop novel compounds for pharmaceutical and biological testing. This product is strictly for research and further manufacturing purposes and is not intended for diagnostic or human use.

Properties

Molecular Formula

C9H19ClN2O2

Molecular Weight

222.71 g/mol

IUPAC Name

2-methylpropyl piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H18N2O2.ClH/c1-8(2)7-13-9(12)11-5-3-10-4-6-11;/h8,10H,3-7H2,1-2H3;1H

InChI Key

OFKGCLVLBHMKTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)N1CCNCC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with isobutylene carbonate. This reaction forms 2-methyl-2-hydroxypropyl piperazine-1-carboxylate, which is then converted to its hydrochloride salt . The reaction conditions often include refluxing the mixture of piperazine and isobutylene carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process ensures the production of an essentially pure compound, which is crucial for its application in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative. Substitution reactions can result in various substituted piperazine derivatives .

Scientific Research Applications

General Reaction Scheme

The general synthetic route can be represented as follows:Piperazine+2 Methylpropyl chloroformate2 Methylpropyl piperazine 1 carboxylate+HCl\text{Piperazine}+\text{2 Methylpropyl chloroformate}\rightarrow \text{2 Methylpropyl piperazine 1 carboxylate}+\text{HCl}This reaction is often conducted in organic solvents like dichloromethane, with bases such as triethylamine used to neutralize the hydrochloric acid produced during the reaction.

Medicinal Chemistry

2-Methylpropyl piperazine-1-carboxylate hydrochloride has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known drug compounds allows it to serve as a lead compound in drug discovery.

  • Case Study: Antidepressant Activity
    Research has indicated that derivatives of piperazine compounds exhibit antidepressant effects. A study demonstrated that modifications to the piperazine ring can enhance binding affinity to serotonin receptors, suggesting potential therapeutic applications in treating depression .

Biological Research

The compound is also studied for its interactions with biological systems. It has shown promise in modulating enzyme activity and receptor interactions.

  • Case Study: Enzyme Inhibition
    A study evaluated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings revealed significant inhibition rates, indicating its potential use as a biochemical tool for studying metabolic disorders .

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings, particularly in the synthesis of polymers and other materials.

  • Table: Industrial Applications
Application AreaDescription
Polymer ProductionUsed as a monomer or additive in polymer synthesis
Chemical IntermediatesServes as an intermediate in the production of other chemicals

Mechanism of Action

The mechanism of action of 2-Methylpropyl piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act as a receptor modulator or enzyme inhibitor, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Analysis:

The tert-butyl ester derivative () introduces even greater bulk, which may reduce aqueous solubility but improve stability against enzymatic degradation . Sibutramine hydrochloride () diverges significantly with a cyclobutane core and chlorophenyl group, underscoring the pharmacological diversity achievable through piperazine modifications .

Synthesis and Purity: The target compound’s synthesis likely involves steps analogous to those in , where tert-butyl piperazine-1-carboxylate undergoes deprotection and salt formation . High-purity grades (>99%) are attainable for such derivatives, as noted for tert-butyl analogs .

Safety and Handling :

  • All compounds require stringent safety protocols, including PPE (gloves, goggles) and ventilation, as emphasized in safety data sheets .

Biological Activity

2-Methylpropyl piperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the piperazine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H16ClN2O2C_8H_{16}ClN_2O_2. The structure features a piperazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. The presence of the methylpropyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator or antagonist at specific receptors in the central nervous system (CNS). These interactions can lead to alterations in neurotransmitter release and receptor activity, impacting processes such as mood regulation, pain perception, and cognitive function.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated its potential effectiveness against various bacterial strains, suggesting a role in developing new antimicrobial agents.
  • Neuropharmacological Effects : The compound has shown promise in modulating neurotransmitter systems, making it a candidate for treating CNS disorders.
  • Anticancer Properties : Preliminary investigations indicate potential cytotoxic effects against certain cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObservations/FindingsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuropharmacologicalModulates serotonin and dopamine receptors
AnticancerInduces apoptosis in specific cancer cell lines

Case Study: Neuropharmacological Effects

In a study investigating the neuropharmacological effects of this compound, researchers administered varying doses to animal models. The results indicated significant changes in behavior consistent with alterations in serotonin and dopamine levels. Behavioral assays demonstrated increased locomotor activity at lower doses but reduced activity at higher concentrations, suggesting a biphasic response that warrants further investigation.

Case Study: Antimicrobial Efficacy

A series of tests evaluated the antimicrobial efficacy of the compound against common pathogens. Results showed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating its potential as an alternative antimicrobial agent.

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